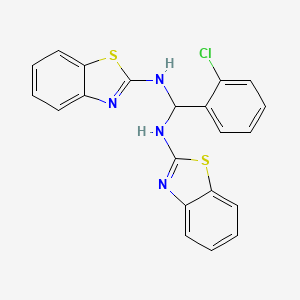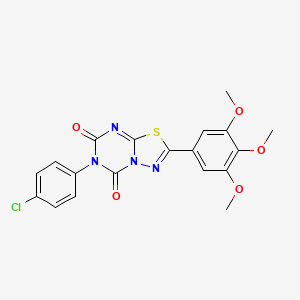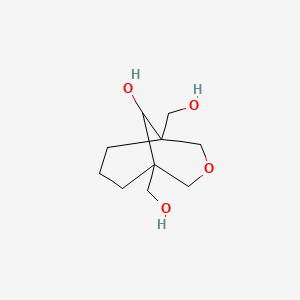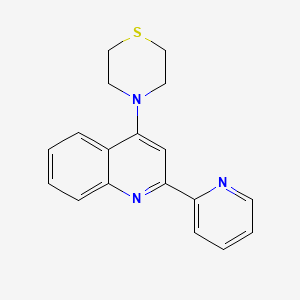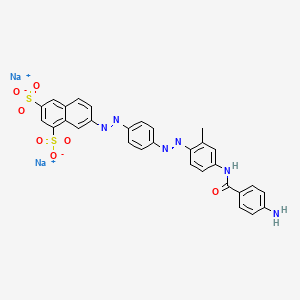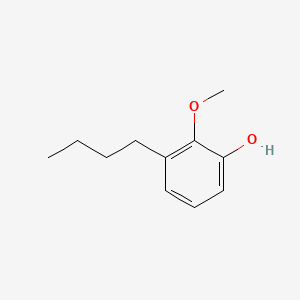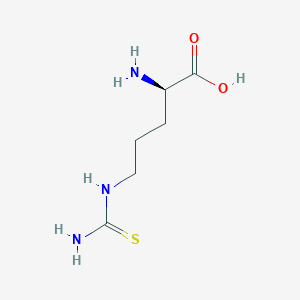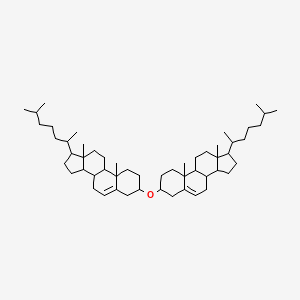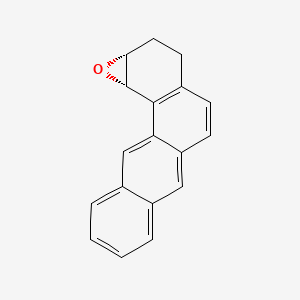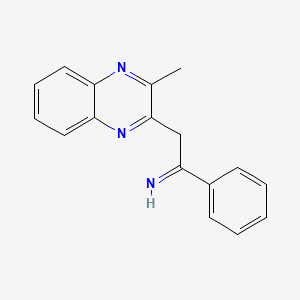
1-(3-Ethylphenoxy)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 210928 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of cellular processes and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 210928 typically involves a series of organic reactions. One common method includes the use of specific reagents under controlled conditions to achieve the desired chemical structure. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions such as condensation, cyclization, and purification steps to obtain NSC 210928 in its pure form.
Industrial Production Methods
In an industrial setting, the production of NSC 210928 may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often employing automated systems to monitor and control reaction parameters such as temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
NSC 210928 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: NSC 210928 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 210928 often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in an aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
NSC 210928 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in the study of cellular processes, including signal transduction and gene expression.
Medicine: NSC 210928 is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It finds applications in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which NSC 210928 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
NSC 210928 can be compared with other similar compounds to highlight its uniqueness:
NSC 706744: Another compound with similar applications but different molecular structure and properties.
NSC 725776 (Indimitecan): Known for its use in cancer research, it has distinct pharmacological properties compared to NSC 210928.
NSC 724998 (Indotecan): Shares some similarities in terms of biological activity but differs in its chemical structure and mechanism of action.
These comparisons underscore the unique attributes of NSC 210928, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
15422-22-7 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(3-ethylphenoxy)propan-2-one |
InChI |
InChI=1S/C11H14O2/c1-3-10-5-4-6-11(7-10)13-8-9(2)12/h4-7H,3,8H2,1-2H3 |
InChI Key |
NLJDFUOWBVDIEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


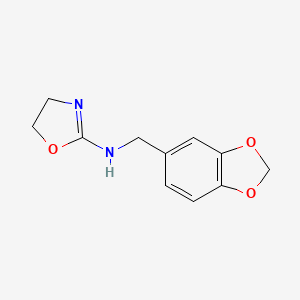
![6,12,13-triphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B12805212.png)

